Cas no 26541-51-5 (Thiomorpholine,4-nitroso-)

Thiomorpholine,4-nitroso- 化学的及び物理的性質
名前と識別子
-
- Thiomorpholine,4-nitroso-
- 4-nitrosothiomorpholine
- OMDNEQQMLDYBTR-UHFFFAOYSA-N
- 8W9YZ25J66
- 4-Nitroso-thiomorpholine
- N-Nitrosothiomorpholine
- CHEMBL166925
- DTXSID8021064
- Nitrosothiomorpholine
- SCHEMBL970615
- BRN 0970965
- EN300-7587321
- THIOMORPHOLINE, 4-NITROSO-
- UNII-8W9YZ25J66
- AKOS006279842
- 2H-1,4-Thiazine, 4-nitroso-
- Z1198157610
- 26541-51-5
- Morpholine, 4-nitrosothio-
- NITROSOTHIOMORPHOLINE, N-
- Thiomorpholine, 4nitroso
- DB-185093
- 4Nitrosothiomorpholine
- Morpholine, 4nitrosothio
- DTXCID501064
-
- インチ: InChI=1S/C4H8N2OS/c7-5-6-1-3-8-4-2-6/h1-4H2
- InChIKey: OMDNEQQMLDYBTR-UHFFFAOYSA-N
- SMILES: O=NN1CCSCC1
計算された属性
- 精确分子量: 132.03584
- 同位素质量: 132.035734
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 8
- 回転可能化学結合数: 0
- 複雑さ: 82.1
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.4
- トポロジー分子極性表面積: 58
じっけんとくせい
- 密度みつど: 1.183 (estimate)
- Boiling Point: 303.8°Cat760mmHg
- フラッシュポイント: 137.5°C
- Refractive Index: 1.6430 (estimate)
- PSA: 32.67
Thiomorpholine,4-nitroso- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7587321-5.0g |
4-nitrosothiomorpholine |
26541-51-5 | 95.0% | 5.0g |
$2598.0 | 2025-03-22 | |
Enamine | EN300-7587321-10.0g |
4-nitrosothiomorpholine |
26541-51-5 | 95.0% | 10.0g |
$3851.0 | 2025-03-22 | |
Enamine | EN300-7587321-0.1g |
4-nitrosothiomorpholine |
26541-51-5 | 95.0% | 0.1g |
$311.0 | 2025-03-22 | |
Enamine | EN300-7587321-0.05g |
4-nitrosothiomorpholine |
26541-51-5 | 95.0% | 0.05g |
$209.0 | 2025-03-22 | |
Aaron | AR00CEHH-10g |
N-NITROSOTHIOMORPHOLINE |
26541-51-5 | 95% | 10g |
$5321.00 | 2023-12-15 | |
A2B Chem LLC | AF77545-5g |
N-NITROSOTHIOMORPHOLINE |
26541-51-5 | 95% | 5g |
$2770.00 | 2024-04-20 | |
Aaron | AR00CEHH-2.5g |
N-NITROSOTHIOMORPHOLINE |
26541-51-5 | 95% | 2.5g |
$2439.00 | 2023-12-15 | |
1PlusChem | 1P00CE95-5g |
N-NITROSOTHIOMORPHOLINE |
26541-51-5 | 95% | 5g |
$3273.00 | 2024-05-08 | |
A2B Chem LLC | AF77545-1g |
N-NITROSOTHIOMORPHOLINE |
26541-51-5 | 95% | 1g |
$979.00 | 2024-04-20 | |
A2B Chem LLC | AF77545-100mg |
N-NITROSOTHIOMORPHOLINE |
26541-51-5 | 95% | 100mg |
$363.00 | 2024-04-20 |
Thiomorpholine,4-nitroso- 関連文献
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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2. Caper tea
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3. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
Thiomorpholine,4-nitroso-に関する追加情報
Recent Advances in Thiomorpholine,4-nitroso- (CAS: 26541-51-5) Research: A Comprehensive Review
Thiomorpholine,4-nitroso- (CAS: 26541-51-5) is a chemically modified thiomorpholine derivative that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug development. This compound, characterized by the presence of a nitroso group attached to the thiomorpholine ring, exhibits unique reactivity and biological activity, making it a promising candidate for various therapeutic interventions. Recent studies have explored its synthesis, mechanistic pathways, and pharmacological properties, shedding light on its potential in treating complex diseases.
The synthesis of Thiomorpholine,4-nitroso- has been optimized in recent research to improve yield and purity. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel catalytic method for its production, utilizing palladium-based catalysts under mild conditions. This advancement not only enhances the scalability of the compound but also reduces the environmental impact of its synthesis. The study further highlighted the compound's stability under physiological conditions, a critical factor for its potential use in vivo.
In terms of biological activity, Thiomorpholine,4-nitroso- has demonstrated significant inhibitory effects on specific enzymatic pathways. Research conducted by the Institute of Chemical Biology (2024) revealed its potent inhibition of histone deacetylases (HDACs), a class of enzymes implicated in cancer progression. The compound's ability to selectively target HDAC isoforms without affecting normal cellular functions positions it as a potential lead compound for anticancer drug development. These findings were corroborated by in vitro and in vivo studies, showing reduced tumor growth in murine models.
Another area of interest is the compound's role in modulating oxidative stress. A recent study in Free Radical Biology and Medicine (2023) demonstrated that Thiomorpholine,4-nitroso- acts as a reactive oxygen species (ROS) scavenger, protecting cells from oxidative damage. This property is particularly relevant for neurodegenerative diseases, where oxidative stress plays a pivotal role. The study suggested that the nitroso group's redox activity is central to this protective effect, opening new avenues for therapeutic applications in conditions like Alzheimer's and Parkinson's diseases.
Despite these promising findings, challenges remain in the clinical translation of Thiomorpholine,4-nitroso-. Pharmacokinetic studies indicate that the compound exhibits moderate bioavailability, necessitating further structural optimization to enhance its absorption and distribution. Additionally, long-term toxicity studies are required to ensure its safety profile. Collaborative efforts between academic and industrial researchers are underway to address these limitations, with preliminary results expected in the coming year.
In conclusion, Thiomorpholine,4-nitroso- (CAS: 26541-51-5) represents a versatile and pharmacologically active compound with broad therapeutic potential. Recent advancements in its synthesis and mechanistic understanding have paved the way for its application in oncology and neurodegenerative diseases. Ongoing research aims to overcome existing challenges, bringing this compound closer to clinical realization. The continued exploration of its properties and derivatives will undoubtedly contribute to the expanding repertoire of bioactive molecules in modern medicine.
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